AA26-9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AA26-9 is a potent and broad-spectrum inhibitor of serine hydrolase. This compound targets various enzymes, including serine peptidases, lipases, amidases, esterases, and thioesterases. It has shown inhibitory activity against approximately one-third of the over 40 serine hydrolases detected in immortalized T cell lines .

科学研究应用

AA26-9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of serine hydrolases and their role in various biochemical pathways.

Biology: Employed in research involving T cell lines to understand the inhibition of serine hydrolases and their impact on cellular functions.

Medicine: Investigated for its potential therapeutic applications in diseases where serine hydrolases play a critical role.

Industry: Utilized in the development of new inhibitors for serine hydrolases, which can be applied in various industrial processes

生化分析

Biochemical Properties

AA26-9 targets a diverse array of enzymes within the serine hydrolase family, including serine peptidases, lipases, amidases, esterases, and thioesterases . It shows inhibitory activity against approximately one-third of the over 40 serine hydrolases detected in immortalized T cell lines . The nature of these interactions is typically through the formation of a covalent bond with the serine residue in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .

Cellular Effects

The effects of this compound on cellular processes are largely due to its inhibition of serine hydrolases. These enzymes are involved in a variety of cellular processes, including protein degradation, lipid metabolism, and signal transduction . By inhibiting these enzymes, this compound can potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of serine hydrolases. It does this by forming a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from catalyzing its substrate . This can lead to changes in gene expression and cellular signaling pathways, as these enzymes often play roles in these processes .

Temporal Effects in Laboratory Settings

Given its mechanism of action, it is likely that the effects of this compound would be relatively stable over time, as the covalent bond it forms with serine hydrolases is not easily reversible .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its mechanism of action, it is likely that the effects of this compound would increase with dosage, as higher concentrations of the compound would be able to inhibit more serine hydrolases .

Metabolic Pathways

Given that it inhibits serine hydrolases, it could potentially influence any metabolic pathways that these enzymes are involved in .

Transport and Distribution

Given its small size and relative hydrophobicity, it is likely that it can freely diffuse across cell membranes .

Subcellular Localization

Given that serine hydrolases are found throughout the cell, it is likely that this compound could also be found in various subcellular compartments .

准备方法

AA26-9 is synthesized based on a piperazine scaffold, previously shown to inhibit serine hydrolases in the context of p-nitrophenoxy carbamate . The synthetic route involves the preparation of the compound in dimethyl sulfoxide (DMSO), with a solubility of 100 mg/mL . The compound is stored as a solid at -20°C for up to three years or in solution at -80°C for up to two years .

化学反应分析

AA26-9 undergoes various chemical reactions, primarily involving its role as an inhibitor. It targets enzymes from diverse functional subclasses of serine hydrolases, including:

Peptidases: APEH, PRCP, CTSA

Thioesterases: LYPLA1, LYPLA2

Lipases/Phospholipases: AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3

Uncharacterized Enzymes: ABHD11, ABHD13, BAT5

The major product formed from these reactions is the covalent carbamoylation of the enzyme’s serine nucleophile (S114), leading to the inhibition of the enzyme .

作用机制

AA26-9 exerts its effects by inhibiting serine hydrolases through covalent carbamoylation of the enzyme’s serine nucleophile (S114). This inhibition affects various molecular targets, including serine peptidases, lipases, amidases, esterases, and thioesterases . The pathways involved in this inhibition are critical for understanding the compound’s impact on cellular functions and its potential therapeutic applications .

相似化合物的比较

AA26-9 is unique in its broad-spectrum inhibition of serine hydrolases. Similar compounds include:

Neomycin sulfate: A broad-spectrum aminoglycoside antibiotic that blocks bacterial protein synthesis.

AEBSF hydrochloride: An irreversible inhibitor of serine proteases.

Indomethacin: A non-steroidal anti-inflammatory drug that inhibits COX1 and COX2.

Lansoprazole: A proton pump inhibitor that also inhibits neutral sphingomyelinase.

1-Naphthaleneacetic acid potassium salt: A synthetic plant auxin and PLA2 inhibitor.

These compounds share some inhibitory properties but differ in their specific targets and applications, highlighting the uniqueness of this compound in its broad-spectrum inhibition of serine hydrolases .

属性

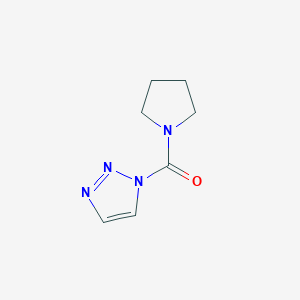

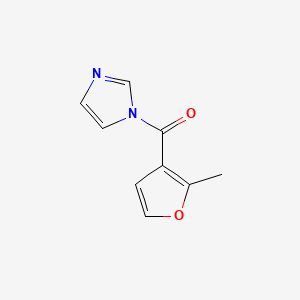

IUPAC Name |

pyrrolidin-1-yl(triazol-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXGAMVQLDJRBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2C=CN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)